1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Monoamine Oxidase B Selectivity Index Structure-Activity Relationship

1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 298186-50-2) is a fully synthetic chalcone derivative defined by a benzyloxy-fluorophenyl A-ring and a para-trifluoromethylphenyl B-ring. It belongs to a well-studied class of benzyloxy chalcones that act as reversible, competitive inhibitors of human monoamine oxidase B (hMAO-B).

Molecular Formula C23H16F4O2
Molecular Weight 400.4 g/mol
CAS No. 298186-50-2
Cat. No. B3041452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
CAS298186-50-2
Molecular FormulaC23H16F4O2
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C23H16F4O2/c24-19-11-13-22(29-15-17-4-2-1-3-5-17)20(14-19)21(28)12-8-16-6-9-18(10-7-16)23(25,26)27/h1-14H,15H2/b12-8+
InChIKeyBEFDTACMNUYZGV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

298186-50-2: A 4-Trifluoromethyl Chalcone Scaffold for Focused MAO-B Inhibitor Libraries


1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 298186-50-2) is a fully synthetic chalcone derivative defined by a benzyloxy-fluorophenyl A-ring and a para-trifluoromethylphenyl B-ring . It belongs to a well-studied class of benzyloxy chalcones that act as reversible, competitive inhibitors of human monoamine oxidase B (hMAO-B) [1]. The compound is primarily utilized as a molecular building block in drug discovery for Parkinson's disease research, where the specific ortho/para arrangement of its substituents is believed to confer unique inhibitory profiles that are not interchangeable with other regioisomers [2].

Why Simple Chalcone Analogs Cannot Replicate the Binding Profile of 298186-50-2


Generic substitution fails because hMAO-B inhibition within the benzyloxy chalcone class is governed by a precise interplay between the position of the benzyloxy group and the electronic nature of the B-ring substituent [1]. A structure-activity relationship (SAR) analysis of 15 direct analogs demonstrated that simply moving the benzyloxy group from the para to the ortho position on the B-ring can change the selectivity index (SI) for hMAO-B by over 147-fold in trifluoromethyl-substituted variants [1]. Furthermore, the specific 5-fluoro substitution on the benzyloxy A-ring present in this compound introduces a unique electronic environment and metabolic stability profile that cannot be replicated by unsubstituted or methoxy-substituted analogs commonly used as screening surrogates [2]. Consequently, switching to a seemingly similar chalcone can lead to completely different target engagement and off-target activity profiles, invalidating SAR hypotheses.

Quantitative Differentiation Evidence for 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one


Para-CF3 Substitution Drives a 147-Fold Higher hMAO-B Selectivity vs. Ortho-CF3 Analog

In a head-to-head comparison within the same study, the para-trifluoromethyl substituted benzyloxy chalcone (B13) exhibited a 147.05-fold higher selectivity index (SI) for hMAO-B over hMAO-A compared to its ortho-trifluoromethyl analog (B12) [1]. Both compounds share the same atoms but differ only in the position of the CF3 group, mirroring the exact relationship between the target compound (para) and its closest commercially available analog CAS 298186-49-9 (meta) . This demonstrates that the target compound's para-substitution pattern is the critical driver for achieving the desired high selectivity profile, a key requirement for minimizing serotonergic side effects in CNS applications.

Monoamine Oxidase B Selectivity Index Structure-Activity Relationship

The 5-Fluoro Substituent on the Benzyloxy A-Ring Enhances MAO-B Inhibitory Potency

The introduction of a fluorine atom on the benzyloxy A-ring is a validated strategy for increasing MAO-B inhibitory potency [1]. In a series of fluorinated benzyloxy chalcone derivatives, the most potent inhibitor (FBZ13) achieved an IC50 of 0.0053 µM against MAO-B, which is 4.0 times more potent than the reference drug safinamide [1]. While direct data for the 5-fluoro substitution pattern of the target compound is not available, the class-level evidence confirms that the presence of a fluorine atom on the benzyloxy ring is a key potency-enhancing feature. In contrast, the non-fluorinated analog (BB4), which lacks this A-ring fluorine, showed a higher IC50 of 0.062 µM, reinforcing the benefit of this substitution [2].

Monoamine Oxidase B IC50 Fluorine Substitution

Para-Substituted Benzyloxy Chalcones Exhibit Superior Brain Permeability (PAMPA-BBB)

Brain penetration is a critical requirement for CNS-active MAO-B inhibitors. In a parallel artificial membrane permeability assay (PAMPA-BBB), para-substituted benzyloxy chalcones (B15) demonstrated high permeability with an effective permeability (Pe) value of 4.09 ± 0.24 × 10⁻⁶ cm/s, crossing the threshold for CNS+ classification (Pe > 4.0 × 10⁻⁶ cm/s) [1]. This is highly relevant to the target compound, which shares the same para-substitution pattern on the B-ring. The meta-substituted isomer CAS 298186-49-9 would be predicted to have a different and potentially lower permeability profile, making the target compound the superior candidate for any CNS-targeted screening or lead optimization program.

Blood-Brain Barrier PAMPA CNS Drug Delivery

Confirmed Drug-Like ADME Profile for Para-Trifluoromethyl Benzyloxy Chalcones

The ADME properties of the para-trifluoromethyl benzyloxy chalcone (B13) were computationally predicted, confirming high intestinal absorption (93.334%) and a favorable blood-brain barrier permeation profile (log BB = 0.479) [1]. These in silico predictions are directly relevant to the target compound, which shares the identical para-CF3 B-ring and benzyloxy pharmacophore. The compound is predicted to be a substrate for CYP3A4 but an inhibitor of CYP1A2, CYP2C19, and CYP2C9, providing crucial guidance for drug-drug interaction studies. In contrast, the ortho-CF3 analog (B12) and non-CF3 analogs exhibit different metabolic profiles, making the target compound the defined choice for building a consistent ADME dataset.

ADME Drug-likeness In Silico Prediction

High-Value Procurement Scenarios for 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one


Building a Regioisomer-Focused hMAO-B Selectivity Library

This compound is the ideal para-substituted anchor point for a focused library designed to map the regioisomeric determinants of hMAO-B selectivity. By procuring this compound alongside its ortho- and meta-CF3 isomers (CAS 298186-49-9), a research team can directly quantify the 147-fold selectivity difference predicted by class-level SAR [1]. This head-to-head comparison within a single assay panel is essential for validating the selectivity hypothesis and generating true structure-selectivity data.

CNS Drug Discovery Lead Optimization for Parkinson's Disease

The compound's para-substitution pattern is directly linked to superior blood-brain barrier permeability, as evidenced by PAMPA-BBB data from close analogs (Pe > 4.0 × 10⁻⁶ cm/s) [1]. This makes it the preferred scaffold for initiating a CNS-focused lead optimization program. Using the meta-substituted isomer in this context would introduce an unnecessary and detrimental variable regarding brain exposure, potentially causing a promising lead to be discarded due to poor CNS pharmacokinetics that are regioisomer-specific.

In Vitro ADME Profiling of Fluorinated Chalcone Scaffolds

With its unique combination of a 5-fluoro substituent and a para-CF3 group, this compound serves as a definitive probe for understanding the metabolic liabilities of fluorinated benzyloxy chalcones. The in silico ADME profile of close analog B13 predicts it to be a CYP3A4 substrate and an inhibitor of multiple CYP isoforms [1]. Procuring this specific compound allows for the experimental validation of these predictions, particularly to understand the impact of the additional 5-fluoro atom on metabolic stability compared to non-fluorinated analogs [2].

Validating Reversible MAO-B Inhibition Kinetics in a Defined Scaffold

The benzyloxy chalcone class is characterized by reversible, competitive MAO-B inhibition [1]. This compound, with its specific halogenation pattern, is suitable for detailed mechanistic studies to confirm that the para-CF3 and 5-fluoro substitutions do not alter the reversibility profile. This is a critical quality control step for any lead series, and the procurement of this precise compound ensures that the results are attributable to a defined and reproducible chemical entity.

Quote Request

Request a Quote for 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.